molecular formula C26H30ClN3O3 B11302026 N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11302026
M. Wt: 468.0 g/mol
InChI Key: NLPYXEIFUFWLGB-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a tert-butyl group, and an oxazole ring, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an α-haloketone under acidic conditions.

    Introduction of the Morpholine Group: The morpholine ring is introduced via nucleophilic substitution, where a halogenated precursor reacts with morpholine.

    Attachment of the tert-Butyl Group: The tert-butyl group is usually introduced through Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the oxazole derivative with the morpholine and tert-butyl substituted phenyl group under basic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are typical.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Amines from the reduction of the oxazole ring.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential as a pharmacophore. The presence of the morpholine ring and the oxazole moiety suggests it might interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide could be explored for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, possibly acting as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring could facilitate binding to specific sites, while the morpholine ring might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-bromophenyl)-1,2-oxazole-3-carboxamide
  • N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

Compared to similar compounds, N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide stands out due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the tert-butyl group and the morpholine ring also provides a unique steric and electronic environment, potentially leading to distinct interactions with molecular targets.

This detailed overview highlights the multifaceted nature of this compound, showcasing its potential across various scientific disciplines

Properties

Molecular Formula

C26H30ClN3O3

Molecular Weight

468.0 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-morpholin-4-ylethyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H30ClN3O3/c1-26(2,3)20-8-4-18(5-9-20)23(30-12-14-32-15-13-30)17-28-25(31)22-16-24(33-29-22)19-6-10-21(27)11-7-19/h4-11,16,23H,12-15,17H2,1-3H3,(H,28,31)

InChI Key

NLPYXEIFUFWLGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)N4CCOCC4

Origin of Product

United States

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